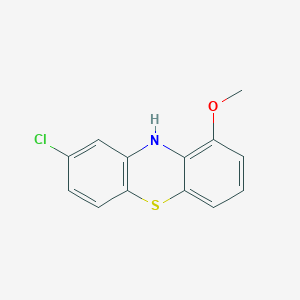
8-Chloro-1-methoxy-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1-methoxy-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The unique structure of this compound, characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 1st position, contributes to its distinct chemical and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-methoxy-10H-phenothiazine typically involves the chlorination and methoxylation of phenothiazine derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1-methoxy-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at different positions on the phenothiazine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives
Scientific Research Applications
8-Chloro-1-methoxy-10H-phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-1-methoxy-10H-phenothiazine involves its interaction with various molecular targets, including dopamine receptors and other neurotransmitter systems. The compound exerts its effects by blocking dopamine receptors, leading to a decrease in dopamine activity in the brain. This action is particularly relevant in the treatment of psychiatric disorders such as schizophrenia .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A widely used antipsychotic with a similar structure but different substituents.
Thioridazine: Another phenothiazine derivative with distinct pharmacological effects.
Uniqueness: 8-Chloro-1-methoxy-10H-phenothiazine is unique due to the specific positioning of the chlorine and methoxy groups, which influence its chemical reactivity and pharmacological profile. This compound exhibits distinct properties compared to other phenothiazine derivatives, making it valuable for specific applications in research and medicine .
Properties
CAS No. |
823802-42-2 |
|---|---|
Molecular Formula |
C13H10ClNOS |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
8-chloro-1-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNOS/c1-16-10-3-2-4-12-13(10)15-9-7-8(14)5-6-11(9)17-12/h2-7,15H,1H3 |
InChI Key |
OHUBTODMCWQITD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
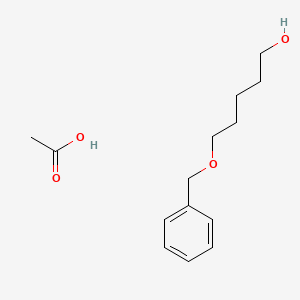
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
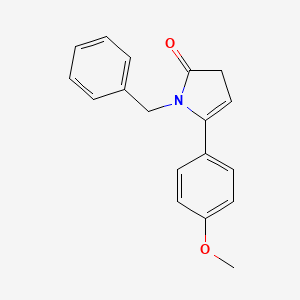
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
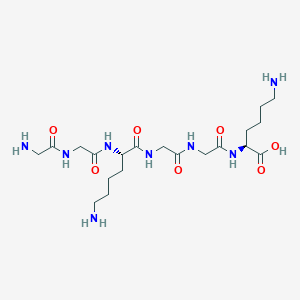
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)
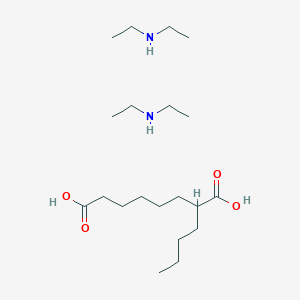
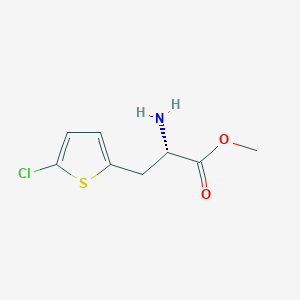
![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
